molecular formula C12H11NS B7989188 2-(2-(Methylthio)phenyl)pyridine

2-(2-(Methylthio)phenyl)pyridine

Cat. No.: B7989188
M. Wt: 201.29 g/mol
InChI Key: ZGMPLDOPZMWKLW-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)phenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2-(methylthio)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Methylthio)phenyl)pyridine typically involves the reaction of 2-bromopyridine with 2-(methylthio)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) to achieve good yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow methods may be employed to enhance efficiency and scalability. These methods involve the use of packed columns and controlled reaction conditions to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Methylthio)phenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine under catalytic hydrogenation conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Scientific Research Applications

2-(2-(Methylthio)phenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)phenyl)pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Phenylpyridine: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.

    2-(Methylthio)benzene:

    2-(2-(Methylthio)phenyl)imidazole: Contains an imidazole ring instead of pyridine, leading to different pharmacological properties.

Uniqueness: 2-(2-(Methylthio)phenyl)pyridine is unique due to the presence of both the pyridine ring and the methylthio group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

2-(2-methylsulfanylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMPLDOPZMWKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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